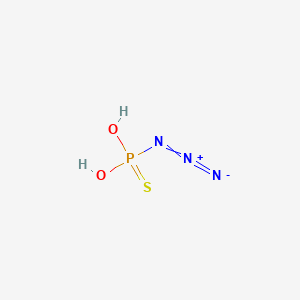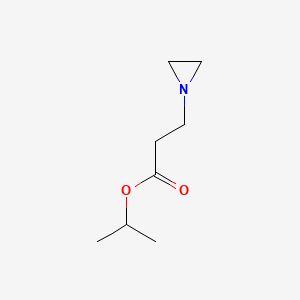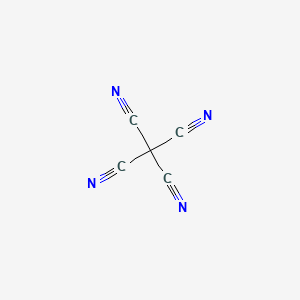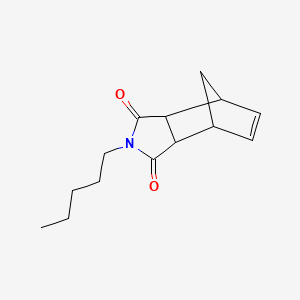
Phosphorazidothioic O,O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorazidothioic O,O-acid is a chemical compound with the molecular formula H₄NO₂PS. It is known for its unique structure, which includes phosphorus, nitrogen, oxygen, and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorazidothioic O,O-acid can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with sodium azide, followed by the addition of sulfur. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimization of reaction conditions are crucial to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Phosphorazidothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus oxoacids.
Reduction: Reduction reactions can convert it into other phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Phosphorazidothioic O,O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which phosphorazidothioic O,O-acid exerts its effects involves interactions with molecular targets and pathways. It
Propiedades
Número CAS |
25841-82-1 |
|---|---|
Fórmula molecular |
H2N3O2PS |
Peso molecular |
139.08 g/mol |
Nombre IUPAC |
azido-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/H2N3O2PS/c1-2-3-6(4,5)7/h(H2,4,5,7) |
Clave InChI |
QGKHBSNGWYDUTQ-UHFFFAOYSA-N |
SMILES canónico |
[N-]=[N+]=NP(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)



![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)



![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)


![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)


